molecular formula C18H16Cl2N4OS B11663379 N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

Cat. No.: B11663379
M. Wt: 407.3 g/mol
InChI Key: SVWPDCQJVONQRM-SSDVNMTOSA-N
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Description

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound with the following chemical formula:

C20H16Cl2N4OS\text{C}_{20}\text{H}_{16}\text{Cl}_2\text{N}_4\text{OS}C20​H16​Cl2​N4​OS

(molecular weight: 431.34 g/mol). It features a benzimidazole ring system and a dichlorophenyl group. The compound’s IUPAC name reflects its structural components.

Properties

Molecular Formula

C18H16Cl2N4OS

Molecular Weight

407.3 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H16Cl2N4OS/c1-11(12-7-8-13(19)14(20)9-12)22-23-17(25)10-26-18-21-15-5-3-4-6-16(15)24(18)2/h3-9H,10H2,1-2H3,(H,23,25)/b22-11+

InChI Key

SVWPDCQJVONQRM-SSDVNMTOSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Initial Synthesis:

Industrial Production::
  • Industrial-scale production methods typically involve optimizing the synthetic route for efficiency, scalability, and yield.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, such as amides, sulfides, or substituted benzimidazoles.

Scientific Research Applications

    Chemistry: Investigated as a potential ligand for metal complexes or catalysts.

    Biology: Studied for its interactions with biological macromolecules (e.g., proteins, DNA).

    Medicine: Explored for potential pharmacological properties (e.g., antimicrobial, antitumor).

    Industry: Used in the synthesis of other compounds or as a building block.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific molecular targets. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

Biological Activity

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H17Cl2N3O
  • Molecular Weight : 394.2 g/mol

The structure includes a dichlorophenyl group and a benzimidazole moiety, which are known for their roles in various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the dichlorophenyl group enhances the lipophilicity of the molecule, potentially allowing it to penetrate microbial membranes more effectively. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The benzimidazole component is associated with anticancer activity. Studies suggest that compounds containing benzimidazole can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Preliminary data indicate that this compound may exhibit similar effects, promoting cell death in specific cancer cell lines.

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

In Vitro Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results suggest moderate antimicrobial efficacy compared to standard antibiotics.
  • Cancer Cell Lines : In a controlled laboratory setting, treatment with this compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours.

In Vivo Studies

Research involving animal models has shown promising results regarding the compound's safety profile and efficacy. In a murine model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Data Tables

Biological Activity MIC (µg/mL) Cell Viability Reduction (%)
Staphylococcus aureus32-
Escherichia coli64-
MCF-7 Cancer Cells-50 (at 10 µM)

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